molecular formula C24H24N3O+ B1220077 Oxazine 750 CAS No. 67556-77-8

Oxazine 750

Cat. No. B1220077
CAS RN: 67556-77-8
M. Wt: 370.5 g/mol
InChI Key: ZYJGPXJRLUYMRP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazine 750, also known as OX750, is a chemical compound with the formula C24H23N3O.HClO4 . It appears as dark green crystals .


Synthesis Analysis

Oxazine derivatives are vital heterocyclic motifs known for their synthetic potential and extensive biological properties . Several synthetic approaches have been reported for the preparation of oxazines, including Diels-Alder reactions and cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of Oxazine 750 involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The exact structure can be represented as 2,3,6,7-tetrahydro-5-(ethylimino)-1H,5H-benzo[a]phenoxazin-[8,9,10-ij]quinolizin .


Physical And Chemical Properties Analysis

Oxazine 750 is characterized by its dark green sheen . It exhibits solvatochromism, a property where the color of a chemical substance changes due to alterations in the solvent polarity . The excitation-wavelength dependence of the ESFG spectrum of Oxazine 750 has been investigated .

Future Directions

Oxazine 750 has been used in the field of molecular electronics, specifically in the construction of single-molecule switches . It has also been used in the ADVIA 2120 Hematology System for the analysis of blood and body fluids . These applications suggest potential future directions for the use of Oxazine 750 in various scientific and technological fields.

properties

CAS RN

67556-77-8

Product Name

Oxazine 750

Molecular Formula

C24H24N3O+

Molecular Weight

370.5 g/mol

IUPAC Name

ethyl(3-oxa-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-ylidene)azanium

InChI

InChI=1S/C24H23N3O/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3/p+1

InChI Key

ZYJGPXJRLUYMRP-UHFFFAOYSA-O

SMILES

CC[NH+]=C1C=C2C(=NC3=C(O2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61

Canonical SMILES

CC[NH+]=C1C=C2C(=NC3=C(O2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61

synonyms

OX750
oxazine 750
oxazine-750

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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